1-(Pentan-3-YL)cyclopropan-1-amine
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Overview
Description
1-(Pentan-3-YL)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a pentan-3-yl group and an amine group. This compound is part of the cyclopropane family, known for their strained ring structures and unique reactivity. The molecular formula for this compound is C8H17N .
Preparation Methods
The synthesis of 1-(Pentan-3-YL)cyclopropan-1-amine can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . This reaction typically requires a catalyst, such as palladium or rhodium, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1-(Pentan-3-YL)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding amine or alcohol.
Scientific Research Applications
1-(Pentan-3-YL)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as antiviral or antibacterial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action for 1-(Pentan-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure allows it to participate in unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Pentan-3-YL)cyclopropan-1-amine can be compared to other cyclopropane derivatives, such as:
Cyclopropanamine, 1-(1-ethylpropyl)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group, used in different chemical reactions and applications.
Cyclopropane carboxylic acid: Contains a carboxyl group instead of an amine, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-pentan-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-7(4-2)8(9)5-6-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
YOXMCWAHUZJVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CC1)N |
Origin of Product |
United States |
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